

(Rac)-Norcantharidin: A Comprehensive Technical Guide to Synthesis and Characterization

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Compound of Interest

Compound Name: (Rac)-Norcantharidin

Cat. No.: B7764364

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Norcantharidin, a demethylated analog of cantharidin, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potent anti-tumor properties and reduced toxicity compared to its parent compound. This technical guide provides an in-depth overview of the synthesis, characterization, and key signaling pathways modulated by **(Rac)-Norcantharidin**, offering valuable insights for researchers and professionals involved in drug discovery and development.

Synthesis of (Rac)-Norcantharidin

The synthesis of **(Rac)-Norcantharidin** is a well-established two-step process commencing with a Diels-Alder reaction between furan and maleic anhydride to yield the endo-adduct, 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride. This intermediate is subsequently subjected to catalytic hydrogenation to afford the final product, **(Rac)-Norcantharidin**.^[1]

Experimental Protocols

Step 1: Synthesis of 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride (Diels-Alder Adduct)

A solution of furan and maleic anhydride is stirred in diethyl ether at room temperature for 48 hours. The resulting precipitate, the Diels-Alder adduct, is then collected.

Step 2: Synthesis of (Rac)-Norcantharidin

The dried Diels-Alder adduct is dissolved in tetrahydrofuran (THF) and subjected to catalytic hydrogenation using 10% Palladium on carbon (Pd/C) as a catalyst. The reaction is carried out under a hydrogen atmosphere (3 atm) at room temperature for 8 hours. Following the reaction, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield (Rac)-Norcantharidin as a colorless crystalline solid.

Characterization of (Rac)-Norcantharidin

The successful synthesis of (Rac)-Norcantharidin is confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and determination of its melting point.

Data Presentation

Property	Value	Reference
Molecular Formula	C ₈ H ₈ O ₄	[2]
Molecular Weight	168.15 g/mol	[2]
Melting Point	116–118 °C	
¹ H-NMR (CDCl ₃)	See Table 2	
¹³ C-NMR (CDCl ₃)	See Table 3	
LC-MS (ESI ⁻ , m/z)	166.86 [M-H] ⁻	

Table 2: ¹H-NMR Spectral Data of (Rac)-Norcantharidin

Chemical Shift (δ) ppm	Assignment
1.85-1.95 (m, 4H)	H-5, H-6
3.10 (s, 2H)	H-2, H-3
5.05 (s, 2H)	H-1, H-4

Table 3: ¹³C-NMR Spectral Data of (Rac)-Norcantharidin

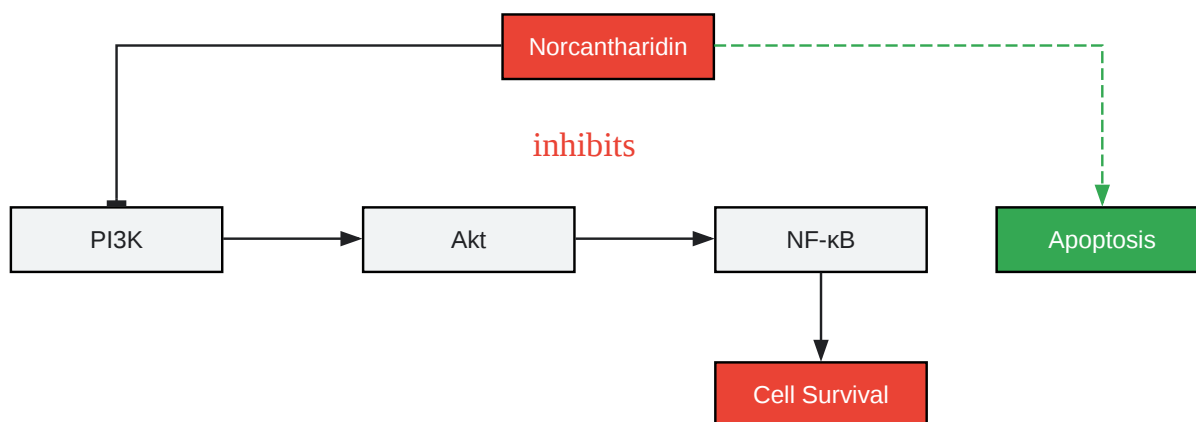
Chemical Shift (δ) ppm	Assignment
26.5	C-5, C-6
49.5	C-2, C-3
80.5	C-1, C-4
171.0	C=O

Biological Activity and Signaling Pathways

(Rac)-Norcantharidin exerts its anti-cancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and angiogenesis.

PI3K/Akt/NF-κB Signaling Pathway

Norcantharidin has been shown to inhibit the PI3K/Akt signaling pathway, which is a crucial regulator of cell survival.^{[1][3]} By downregulating the phosphorylation of Akt, Norcantharidin prevents the activation of NF-κB, a transcription factor that promotes the expression of anti-apoptotic genes. This inhibition of the PI3K/Akt/NF-κB axis ultimately leads to the induction of apoptosis in cancer cells.

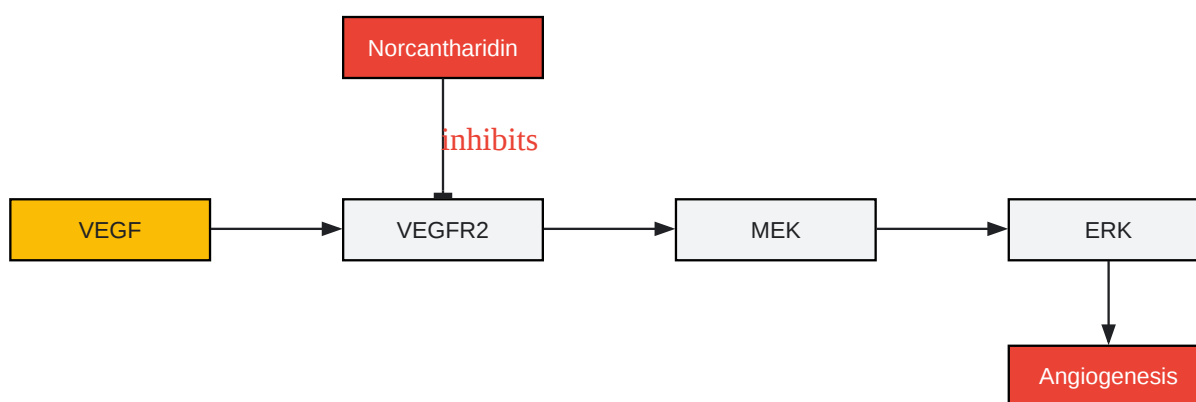


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Norcantharidin inhibits the PI3K/Akt/NF-κB pathway.

VEGFR2/MEK/ERK Signaling Pathway

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2, play a central role in this process. Norcantharidin has been found to inhibit the VEGFR2/MEK/ERK signaling pathway. By blocking the phosphorylation of VEGFR2, MEK, and ERK, Norcantharidin effectively suppresses VEGF-induced endothelial cell proliferation and migration, thereby inhibiting tumor angiogenesis.

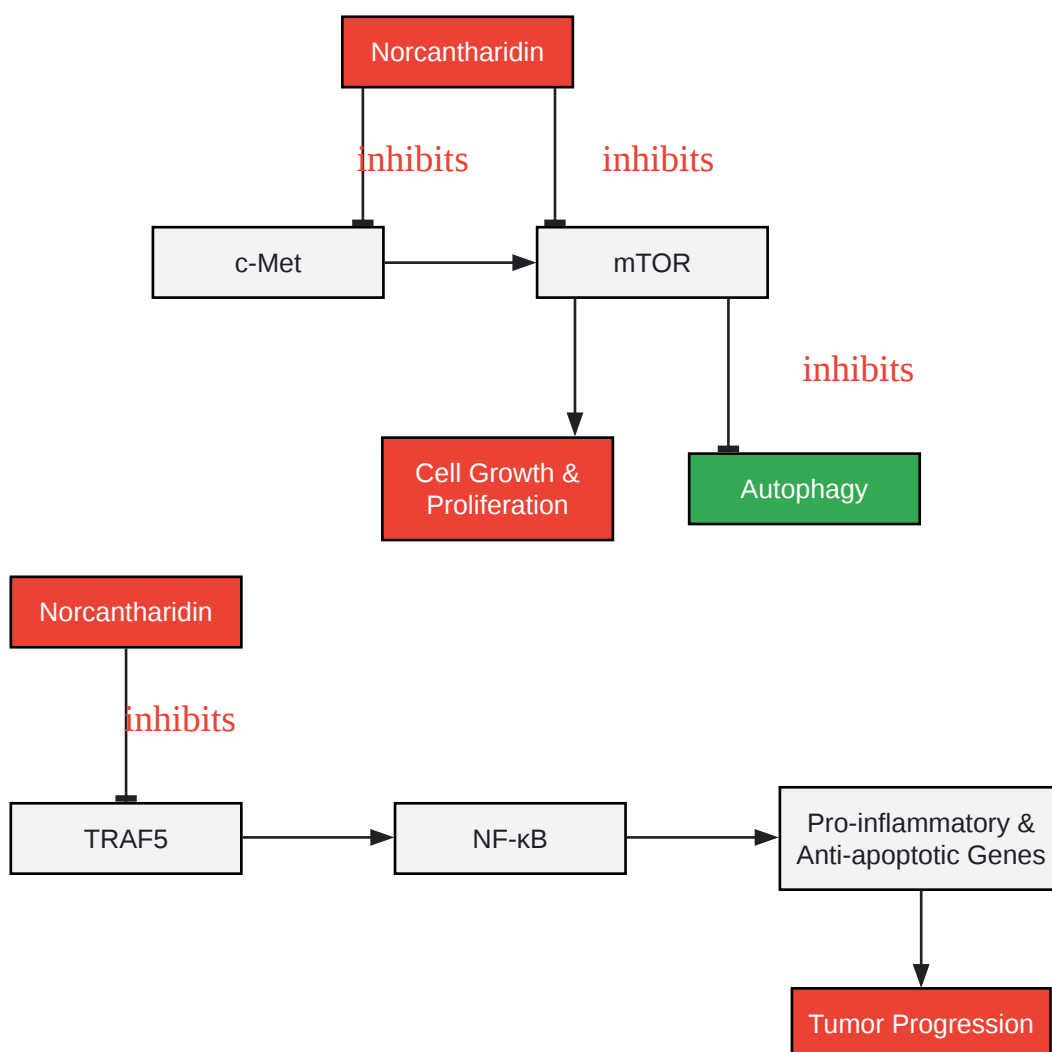


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Norcantharidin blocks the VEGFR2/MEK/ERK pathway.

c-Met/mTOR Signaling Pathway

The c-Met receptor tyrosine kinase and the mammalian target of rapamycin (mTOR) are key regulators of cell growth, proliferation, and survival. Aberrant activation of the c-Met/mTOR pathway is frequently observed in various cancers. Norcantharidin has been demonstrated to suppress this pathway by reducing the phosphorylation of both c-Met and mTOR. This inhibition leads to the induction of autophagy and apoptosis in cancer cells.



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References

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